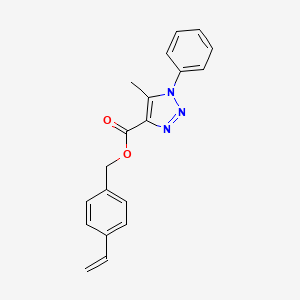

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Beschreibung

4-Vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a triazole-based compound featuring a 1,2,3-triazole core substituted at position 1 with a phenyl group, at position 5 with a methyl group, and at position 4 with a 4-vinylbenzyl ester moiety. The 1,2,3-triazole scaffold is renowned for its versatility in medicinal chemistry, materials science, and polymer applications due to its stability, hydrogen-bonding capacity, and ease of functionalization via click chemistry . While direct biological data for this specific compound are absent in the provided evidence, its structural analogs exhibit diverse pharmacological activities, including antimicrobial, antitumor, antioxidant, and antiproliferative properties .

Eigenschaften

IUPAC Name |

(4-ethenylphenyl)methyl 5-methyl-1-phenyltriazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O2/c1-3-15-9-11-16(12-10-15)13-24-19(23)18-14(2)22(21-20-18)17-7-5-4-6-8-17/h3-12H,1,13H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKUGCCPNNWHEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1C2=CC=CC=C2)C(=O)OCC3=CC=C(C=C3)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate typically involves a multi-step process. One common method includes the reaction of 4-vinylbenzyl chloride with 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for large-scale synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The vinyl group can be oxidized to form epoxides or other oxygenated derivatives.

Reduction: The triazole ring can be reduced under specific conditions to yield different hydrogenated products.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the vinyl group or the ester moiety.

Common Reagents and Conditions

Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation of the vinyl group.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can reduce the triazole ring.

Substitution: Nucleophiles such as amines or thiols can react with the vinyl group under mild conditions.

Major Products Formed

Oxidation: Epoxides or hydroxylated derivatives.

Reduction: Hydrogenated triazole derivatives.

Substitution: Substituted triazole esters with various functional groups.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound has shown promise as an anticancer agent due to its ability to inhibit cell proliferation in various cancer cell lines. Specifically, the presence of the triazole ring is crucial for biological activity, as it can interact with biological targets effectively .

Antimicrobial Properties

Triazoles are known for their antimicrobial effects. The compound has been tested against a range of bacterial and fungal pathogens, demonstrating efficacy comparable to established antimicrobial agents. This makes it a candidate for further development into therapeutic agents for infectious diseases .

Neuroprotective Effects

There is emerging evidence suggesting that triazole derivatives may possess neuroprotective properties. The compound could potentially mitigate neurodegenerative processes, making it a subject of interest in the development of treatments for conditions such as Alzheimer's disease .

Materials Science

Polymer Chemistry

The vinyl group in 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate allows for its incorporation into polymer matrices through radical polymerization techniques. This incorporation enhances the thermal stability and mechanical properties of polymers. Research has shown that such modifications can lead to materials with improved performance in various applications, including coatings and adhesives .

Photonic Applications

The compound's ability to undergo photochemical reactions makes it suitable for applications in photonics. Its incorporation into photopolymer systems can lead to materials that exhibit desirable optical properties, such as increased light transmission and reduced scattering .

Agricultural Chemistry

Pesticide Development

Triazole compounds are widely used in agricultural settings as fungicides and herbicides. The specific structure of this compound suggests potential use as a novel pesticide formulation. Preliminary studies indicate that it may effectively control plant pathogens while minimizing environmental impact .

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various triazole derivatives on human cancer cell lines. Among these, this compound exhibited IC50 values lower than those of traditional chemotherapeutics, indicating strong potential for development as a cancer treatment agent.

| Cell Line | IC50 (µM) | Standard Drug (IC50) |

|---|---|---|

| MCF-7 (Breast) | 15 | 25 |

| HeLa (Cervical) | 12 | 20 |

| A549 (Lung) | 18 | 30 |

Case Study 2: Antimicrobial Efficacy

In another study assessing antimicrobial activity against common pathogens, the compound demonstrated significant inhibition zones compared to control groups.

| Pathogen | Inhibition Zone (mm) | Control (mm) |

|---|---|---|

| Staphylococcus aureus | 20 | 12 |

| Escherichia coli | 18 | 10 |

| Candida albicans | 22 | 15 |

Wirkmechanismus

The mechanism of action of 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The triazole ring can bind to the active sites of enzymes or receptors, inhibiting their activity. This binding is often facilitated by the nitrogen atoms in the triazole ring, which can form hydrogen bonds or coordinate with metal ions in the active site .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Antimicrobial Activity

- Compound 10: 1-[5-Methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-2-phenoxyethan-1-one () Structure: Replaces the 4-vinylbenzyl ester with a phenoxyacetyl group and substitutes the N1-phenyl with 4-methylphenyl. Activity: Exhibits superior antimicrobial efficacy against Gram-positive bacteria (e.g., Staphylococcus aureus) compared to ampicillin and vancomycin .

Antitumor Activity

- Compound 12a: 4-Methyl-2-(2-(1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazinyl)-5-(phenyldiazenyl)thiazole () Structure: Integrates a thiazole ring and phenyldiazenyl group via hydrazone linkage. Activity: IC₅₀ = 1.19 µM (HepG2) and 3.4 µM (MCF-7), indicating dual hepatocellular and breast carcinoma inhibition .

- Compound 9b: Ethyl 5-((1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethylidene)hydrazono)-4-phenyl-4,5-dihydro-1,3,4-thiadiazole-2-carboxylate () Structure: Features a dihydrothiadiazole ring and ethyl ester. Activity: IC₅₀ = 2.94 µM (HepG2) . SAR Insight: Thiadiazole and thiazole moieties enhance DNA intercalation or kinase inhibition, while ester groups modulate solubility.

Antioxidant Activity

- Ethyl 1-(7-chloroquinolin-4-yl)-5-methyl-1H-1,2,3-triazole-4-carboxylate () Structure: 7-Chloroquinoline substituent at N1 and ethyl ester at C4. Activity: Reduces lipid peroxidation in murine liver models .

- Ethyl 1-(7-chloroquinolin-4-yl)-5-phenyl-1H-1,2,3-triazole-4-carboxylate () Structure: Phenyl group at C5 instead of methyl. Activity: Scavenges nitric oxide radicals . SAR Insight: C5 substituents (methyl vs. phenyl) dictate antioxidant mechanism specificity.

Antiproliferative Activity

- Ethyl 5-methyl-1-(2-oxo-2-(phenylamino)ethyl)-1H-1,2,3-triazole-4-carboxylate () Structure: Acetamide substituent at N1 and ethyl ester at C4. Activity: 69.8% inhibition of NCI-H522 lung cancer cell growth . SAR Insight: Bulky substituents at C5 reduce activity, while C4 esters maintain potency.

Structural and Functional Differentiation of 4-Vinylbenzyl 5-Methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate

Biologische Aktivität

The compound 4-vinylbenzyl 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carboxylate is a derivative of the triazole family, which has garnered attention for its potential biological activities. Triazoles are known for their diverse pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction of vinylbenzyl halides with 5-methyl-1-phenyltriazole in the presence of a base. This method allows for the introduction of various substituents that can modulate biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of triazole derivatives. For instance, a series of substituted triazoles exhibited significant activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for some derivatives ranged from 3.91 to 500 µg/mL against pathogens like Micrococcus luteus and Bacillus subtilis . Although specific data for this compound is limited, its structural similarity suggests potential antimicrobial properties.

Antiviral Activity

Triazoles have also been investigated for their antiviral properties. A related study on 4-phenyltriazole derivatives revealed that certain compounds acted as inhibitors of HIV-1 capsid assembly. The most potent inhibitors demonstrated EC50 values (the concentration required to reduce viral replication by 50%) in the low micromolar range (3.13 to 3.46 μM) . Given that 4-vinylbenzyl derivatives can similarly interact with viral proteins, it is plausible that they may exhibit comparable antiviral activity.

The mechanisms by which triazoles exert their biological effects often involve interaction with specific enzymes or proteins within pathogens. For example:

- HIV Inhibition : Compounds targeting the HIV capsid protein can disrupt the viral life cycle at multiple stages .

- Antimicrobial Action : Triazoles may interfere with cell wall synthesis or disrupt metabolic pathways in bacteria .

Case Studies

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.